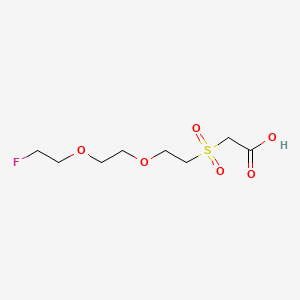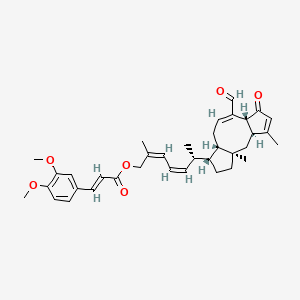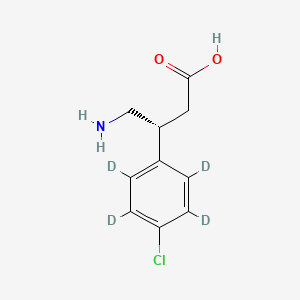
(R)-Baclofen-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Baclofen-d4 is a deuterated form of ®-Baclofen, a derivative of gamma-aminobutyric acid (GABA). It is a chiral molecule with the deuterium atoms replacing the hydrogen atoms in the molecule. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ®-Baclofen due to its stability and distinguishable mass in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Baclofen-d4 involves the incorporation of deuterium atoms into the ®-Baclofen molecule. One common method is the catalytic hydrogenation of ®-Baclofen using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of ®-Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: ®-Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
®-Baclofen-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification and analysis of ®-Baclofen in complex biological matrices.
Biology: It is employed in studies involving the GABAergic system to understand the pharmacokinetics and pharmacodynamics of ®-Baclofen.
Medicine: Research on ®-Baclofen-d4 helps in the development of new therapeutic agents targeting GABA receptors for the treatment of neurological disorders.
Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods for ®-Baclofen.
Mechanism of Action
®-Baclofen-d4 exerts its effects by acting as an agonist at GABA-B receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, thereby exerting its muscle relaxant and antispastic effects.
Comparison with Similar Compounds
®-Baclofen: The non-deuterated form of ®-Baclofen-d4, used as a muscle relaxant and antispastic agent.
(S)-Baclofen: The enantiomer of ®-Baclofen, which has different pharmacological properties.
Gabapentin: Another GABA analog used for the treatment of neuropathic pain and epilepsy.
Uniqueness: ®-Baclofen-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinguishable mass in analytical studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research, allowing for precise quantification and analysis of ®-Baclofen in biological systems.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
217.68 g/mol |
IUPAC Name |
(3R)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1/i1D,2D,3D,4D |
InChI Key |
KPYSYYIEGFHWSV-FCDGGRDXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


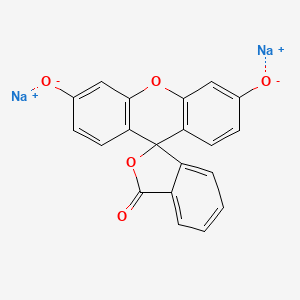
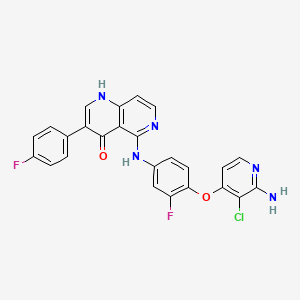
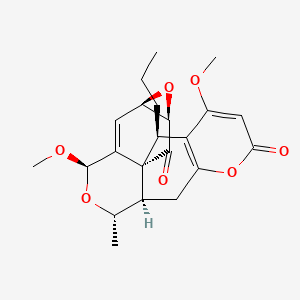

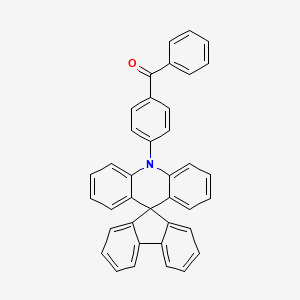
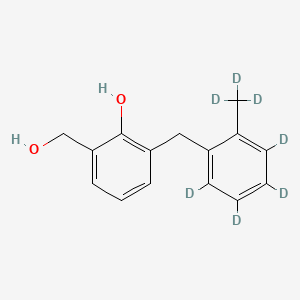
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
